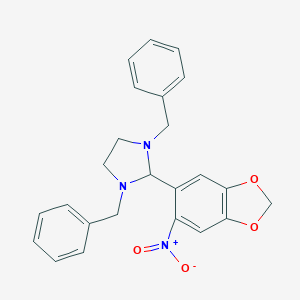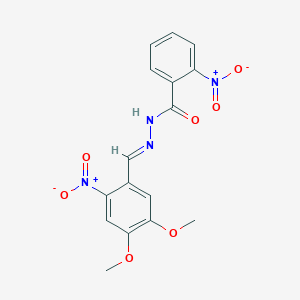![molecular formula C21H22BrN3S B387650 (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE](/img/structure/B387650.png)
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE is a complex organic compound with a molecular formula of C21H22BrN3S and a molecular weight of 428.4 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE typically involves multiple steps, starting with the preparation of the spirocyclic core. The reaction conditions often include the use of brominated aromatic compounds and sulfur-containing reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Aplicaciones Científicas De Investigación
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Possible applications in materials science and catalysis.
Mecanismo De Acción
The mechanism by which (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its bromophenyl and methylsulfanyl groups. These interactions could modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic amines and sulfur-containing heterocycles. Examples include:
- N-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-yliden]-N-(3-methylphenyl)amine
- N-[1-(4-fluorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-yliden]-N-(3-methylphenyl)amine
Uniqueness
The uniqueness of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE lies in its specific combination of a bromophenyl group and a methylsulfanyl group within a spirocyclic framework.
Propiedades
Fórmula molecular |
C21H22BrN3S |
|---|---|
Peso molecular |
428.4g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(3-methylphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.4]non-2-en-4-imine |
InChI |
InChI=1S/C21H22BrN3S/c1-15-6-5-7-17(14-15)23-19-21(12-3-4-13-21)25(20(24-19)26-2)18-10-8-16(22)9-11-18/h5-11,14H,3-4,12-13H2,1-2H3 |
Clave InChI |
QMFPWFXXGAFWBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C2C3(CCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC(=CC=C1)N=C2C3(CCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(5-bromo-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B387567.png)
![[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate](/img/structure/B387568.png)
![4-{[(3,4-Dimethylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387569.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B387570.png)
![4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B387573.png)
![(1E)-N1-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387574.png)
![N'-{2-nitro-4,5-dimethoxybenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387576.png)
![2,4-Diiodo-6-[(phenylimino)methyl]phenol](/img/structure/B387577.png)
![4-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]benzamide](/img/structure/B387579.png)

![3-iodo-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B387583.png)
![3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL](/img/structure/B387585.png)


